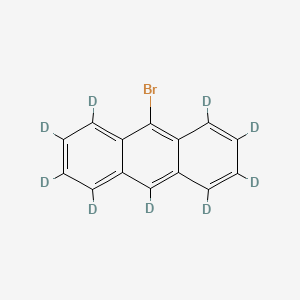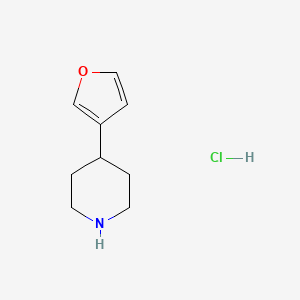![molecular formula C8H7N3O2 B11762643 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11762643.png)
3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of benzotriazinones This compound is characterized by a triazine ring fused with a benzene ring, and it has a hydroxyl group at the 3rd position and a methyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formic acid and acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of polymer-supported reagents and catalysts can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3-Oxo-8-methylbenzo[d][1,2,3]triazin-4(3H)-one.
Reduction: 3-Amino-8-methylbenzo[d][1,2,3]triazin-4(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in preliminary studies as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The hydroxyl group plays a crucial role in forming hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybenzo[d][1,2,3]triazin-4(3H)-one: Lacks the methyl group at the 8th position.
8-Methylbenzo[d][1,2,3]triazin-4(3H)-one: Lacks the hydroxyl group at the 3rd position.
3,8-Dimethylbenzo[d][1,2,3]triazin-4(3H)-one: Has an additional methyl group at the 3rd position.
Uniqueness
3-Hydroxy-8-methylbenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-hydroxy-8-methyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-2-4-6-7(5)9-10-11(13)8(6)12/h2-4,13H,1H3 |
InChI Key |
IUDCOPUFABXPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(N=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


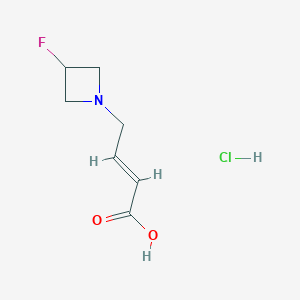

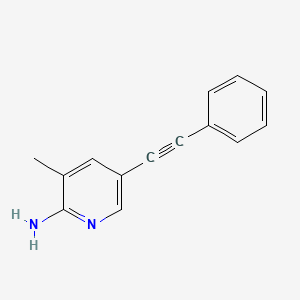
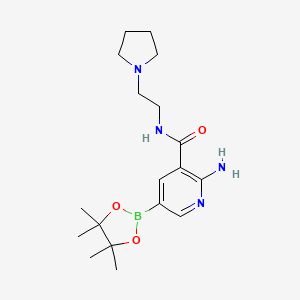
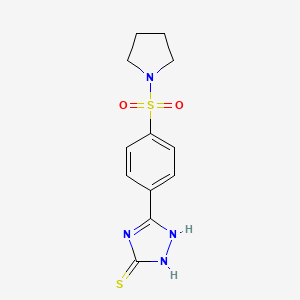
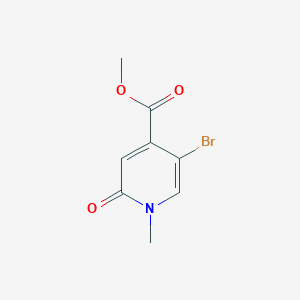
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
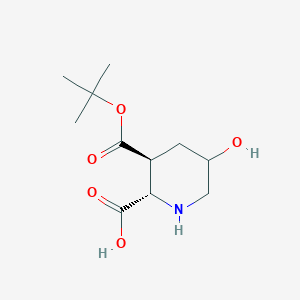

![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
